(3-Fluorocyclopentyl)methanol
Overview
Description
(3-Fluorocyclopentyl)methanol is an organic compound with the molecular formula C6H11FO It is characterized by a cyclopentane ring substituted with a fluorine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclopentyl)methanol typically involves the fluorination of cyclopentylmethanol. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position on the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting other functional groups.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (3-Fluorocyclopentyl)formaldehyde or (3-Fluorocyclopentyl)carboxylic acid.
Reduction: The compound can be reduced to form (3-Fluorocyclopentyl)methane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
- Oxidation products include (3-Fluorocyclopentyl)formaldehyde and (3-Fluorocyclopentyl)carboxylic acid.
- Reduction products include (3-Fluorocyclopentyl)methane.
- Substitution reactions can yield various substituted cyclopentylmethanol derivatives.
Scientific Research Applications
(3-Fluorocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluorocyclopentyl)methanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Cyclopentylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(3-Chlorocyclopentyl)methanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(3-Bromocyclopentyl)methanol: Contains a bromine atom, which affects its chemical behavior compared to the fluorinated analog.
Uniqueness: (3-Fluorocyclopentyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects
Properties
IUPAC Name |
(3-fluorocyclopentyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCIWOGJGUWHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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